molecular formula C9H20O B095368 1-Isopropoxyhexane CAS No. 18636-65-2

1-Isopropoxyhexane

Cat. No.: B095368
CAS No.: 18636-65-2
M. Wt: 144.25 g/mol
InChI Key: RFMZJYFXGWPOSR-UHFFFAOYSA-N
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Description

1-Isopropoxyhexane is an organic compound with the molecular formula C9H20O. It is an ether, specifically an aliphatic ether, characterized by the presence of an isopropoxy group attached to a hexane chain. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxyhexane can be synthesized through the Williamson ether synthesis. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

1-Isopropoxyhexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones under specific conditions.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (e.g., NaBr) or other nucleophilic species can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers or other compounds depending on the nucleophile used.

Scientific Research Applications

1-Isopropoxyhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropoxyhexane involves its interaction with molecular targets through its ether functional group. It can participate in various chemical reactions, influencing biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

1-Isopropoxyhexane can be compared with other similar ethers, such as:

    1-Methoxyhexane: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-Ethoxyhexane: Contains an ethoxy group instead of an isopropoxy group.

    1-Butoxyhexane: Contains a butoxy group instead of an isopropoxy group.

Uniqueness: this compound is unique due to its specific isopropoxy group, which imparts distinct chemical properties and reactivity compared to other ethers. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

1-propan-2-yloxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-8-10-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMZJYFXGWPOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337067
Record name 1-Isopropoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18636-65-2
Record name 1-Isopropoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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